5-Phenoxypyrimidine-2-thiol
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Overview
Description
5-Phenoxypyrimidine-2-thiol: is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a phenoxy group and a thione group in the structure of this compound contributes to its unique chemical properties and potential biological activities.
Scientific Research Applications
Chemistry: 5-Phenoxypyrimidine-2-thiol is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecules with potential biological activities .
Biology and Medicine: Pyrimidine derivatives, including this compound, have been studied for their potential antitumor activities. They have shown promising results in inhibiting the growth of cancer cells in vitro .
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of pyrimidine-based anti-inflammatory agents, including 5-Phenoxy-1H-pyrimidine-2-thione, is generally associated with the inhibition of prostaglandin E2 (PGE2) generated by COX enzymes. Like other NSAIDs, these agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .
Future Directions
The future directions in the research of 5-Phenoxy-1H-pyrimidine-2-thione and similar compounds could involve further exploration of their biological applications, such as anti-microbial and cytotoxic activities . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenoxypyrimidine-2-thiol typically involves the conversion of a pyrimidinone system to a thione system. This can be achieved using thionation agents such as Lawesson’s reagent or phosphorus pentasulfide. The reaction conditions often involve heating the reactants in an appropriate solvent to facilitate the conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-Phenoxypyrimidine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The thione group can be reduced to form thiols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted pyrimidine derivatives.
Comparison with Similar Compounds
- 2-Phenylpyrimidine-4-thione
- 5-Phenyl-1H-pyrimidine-2-thione
- 2-(4-Methoxyphenyl)pyrimidine-4-thione
Comparison: 5-Phenoxypyrimidine-2-thiol is unique due to the presence of both a phenoxy group and a thione group in its structure. This combination of functional groups contributes to its distinct chemical properties and potential biological activities. Compared to similar compounds, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
IUPAC Name |
5-phenoxy-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c14-10-11-6-9(7-12-10)13-8-4-2-1-3-5-8/h1-7H,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFJZNJBHKEFMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CNC(=S)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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